molecular formula C23H24N2O3S B11603058 ethyl (5Z)-5-[4-(dimethylamino)benzylidene]-2-[(3-methylphenyl)amino]-4-oxo-4,5-dihydrothiophene-3-carboxylate

ethyl (5Z)-5-[4-(dimethylamino)benzylidene]-2-[(3-methylphenyl)amino]-4-oxo-4,5-dihydrothiophene-3-carboxylate

Cat. No.: B11603058
M. Wt: 408.5 g/mol
InChI Key: HNQMOKFZBCQBNI-NSMWAFFQSA-N
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Description

Ethyl (5Z)-5-[4-(dimethylamino)benzylidene]-2-[(3-methylphenyl)amino]-4-oxo-4,5-dihydrothiophene-3-carboxylate is a synthetic organic compound known for its complex structure and potential applications in various scientific fields. This compound features a thiophene ring, a benzylidene group, and an ester functional group, making it a subject of interest in organic chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (5Z)-5-[4-(dimethylamino)benzylidene]-2-[(3-methylphenyl)amino]-4-oxo-4,5-dihydrothiophene-3-carboxylate typically involves multi-step organic reactions. One common method includes:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through a cyclization reaction involving a dicarbonyl compound and elemental sulfur.

    Introduction of the Benzylidene Group: The benzylidene group is introduced via a condensation reaction between an aldehyde (such as 4-(dimethylamino)benzaldehyde) and the thiophene derivative.

    Esterification: The carboxylic acid group on the thiophene ring is esterified using ethanol in the presence of an acid catalyst to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the benzylidene group, converting it to a benzyl group.

    Substitution: The amino and ester groups can participate in nucleophilic substitution reactions, allowing for further functionalization of the molecule.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydride (NaH).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Benzyl derivatives.

    Substitution: Various substituted thiophene derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl (5Z)-5-[4-(dimethylamino)benzylidene]-2-[(3-methylphenyl)amino]-4-oxo-4,5-dihydrothiophene-3-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a fluorescent probe due to its conjugated system.

    Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Mechanism of Action

The mechanism of action of this compound depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors. The presence of the dimethylamino group and the conjugated system allows it to participate in various biochemical pathways, potentially inhibiting or activating specific proteins.

Comparison with Similar Compounds

Similar Compounds

    Ethyl (5Z)-5-[4-(dimethylamino)benzylidene]-2-aminothiophene-3-carboxylate: Lacks the 3-methylphenyl group.

    Methyl (5Z)-5-[4-(dimethylamino)benzylidene]-2-[(3-methylphenyl)amino]-4-oxo-4,5-dihydrothiophene-3-carboxylate: Has a methyl ester instead of an ethyl ester.

    Ethyl (5Z)-5-[4-(dimethylamino)benzylidene]-2-[(4-methylphenyl)amino]-4-oxo-4,5-dihydrothiophene-3-carboxylate: Contains a 4-methylphenyl group instead of a 3-methylphenyl group.

Uniqueness

This compound is unique due to its specific substitution pattern, which can influence its electronic properties and reactivity. This makes it particularly valuable in applications requiring precise molecular interactions, such as in the development of pharmaceuticals or advanced materials.

Properties

Molecular Formula

C23H24N2O3S

Molecular Weight

408.5 g/mol

IUPAC Name

ethyl (5Z)-5-[[4-(dimethylamino)phenyl]methylidene]-4-hydroxy-2-(3-methylphenyl)iminothiophene-3-carboxylate

InChI

InChI=1S/C23H24N2O3S/c1-5-28-23(27)20-21(26)19(14-16-9-11-18(12-10-16)25(3)4)29-22(20)24-17-8-6-7-15(2)13-17/h6-14,26H,5H2,1-4H3/b19-14-,24-22?

InChI Key

HNQMOKFZBCQBNI-NSMWAFFQSA-N

Isomeric SMILES

CCOC(=O)C1=C(/C(=C/C2=CC=C(C=C2)N(C)C)/SC1=NC3=CC=CC(=C3)C)O

Canonical SMILES

CCOC(=O)C1=C(C(=CC2=CC=C(C=C2)N(C)C)SC1=NC3=CC=CC(=C3)C)O

Origin of Product

United States

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